![molecular formula C13H11ClN2O4 B12644881 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one is an organic compound that features a pyridinone core linked to a chloronitrophenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the 2-chloro-5-nitrophenol intermediate, which is then reacted with 2-bromoethylamine to form the 2-(2-chloro-5-nitrophenoxy)ethylamine. This intermediate is subsequently condensed with 2-pyridone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The pyridinone ring can undergo oxidation to form N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Pyridinone N-oxides.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chloro-5-nitrophenoxy)acetamide
- 2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido
Comparison: 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one is unique due to its pyridinone core, which provides additional sites for hydrogen bonding and electronic interactions compared to similar compounds. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science.
Eigenschaften
Molekularformel |
C13H11ClN2O4 |
|---|---|
Molekulargewicht |
294.69 g/mol |
IUPAC-Name |
1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H11ClN2O4/c14-11-5-4-10(16(18)19)9-12(11)20-8-7-15-6-2-1-3-13(15)17/h1-6,9H,7-8H2 |
InChI-Schlüssel |
QGQCZTMRBCBZOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



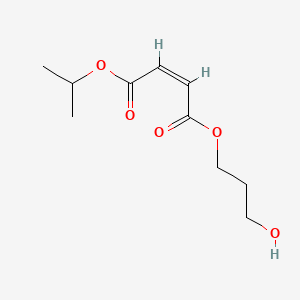
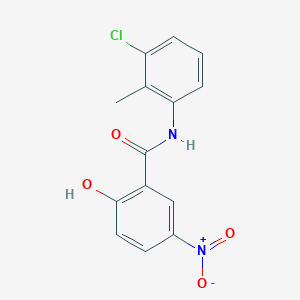
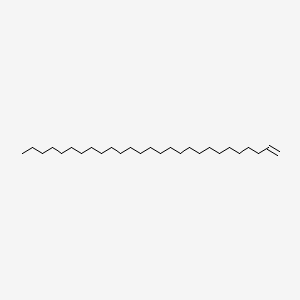

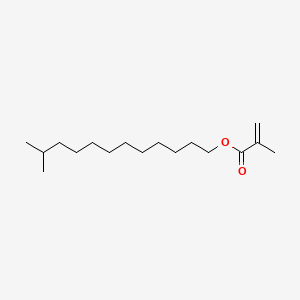
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

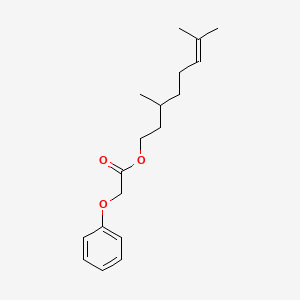
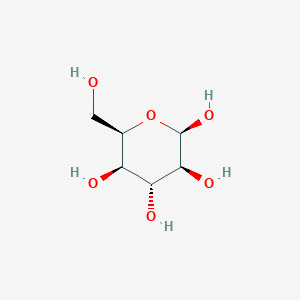
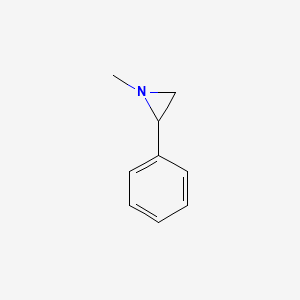


![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
